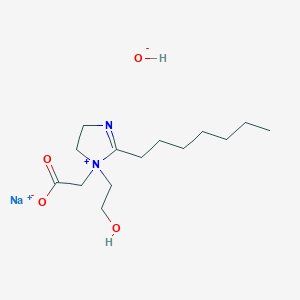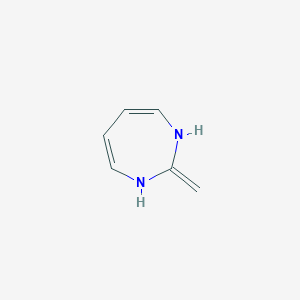
1H-Imidazolium, 1-(carboxymethyl)-2-heptyl-4,5-dihydro-1-(2-hydroxyethyl)-, hydroxide, monosodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Imidazolium, 1-(carboxymethyl)-2-heptyl-4,5-dihydro-1-(2-hydroxyethyl)-, hydroxide, monosodium salt is a cationic polymer known for its solubility and viscosity. This compound is also referred to as polycarboxyimidazole salt and has various applications in different fields due to its unique chemical properties .
Preparation Methods
The synthesis of 1H-Imidazolium, 1-(carboxymethyl)-2-heptyl-4,5-dihydro-1-(2-hydroxyethyl)-, hydroxide, monosodium salt involves several steps. The general synthetic route includes the reaction of imidazole derivatives with appropriate alkylating agents under controlled conditions. Industrial production methods often involve the use of high-pressure reactors and specific catalysts to ensure high yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield imidazole N-oxides, while reduction reactions can produce imidazole derivatives with different functional groups .
Scientific Research Applications
1H-Imidazolium, 1-(carboxymethyl)-2-heptyl-4,5-dihydro-1-(2-hydroxyethyl)-, hydroxide, monosodium salt has a wide range of scientific research applications. In chemistry, it is used as a catalyst and a reagent in various organic synthesis reactions. In biology and medicine, it has been studied for its potential antimicrobial and antifungal properties. Additionally, this compound is used in the industry for the production of polymers and other materials due to its unique chemical properties .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It can bind to proteins and enzymes, altering their structure and function. This interaction can lead to changes in cellular processes, such as inhibition of microbial growth or modulation of enzymatic activity. The exact molecular targets and pathways involved depend on the specific application and conditions .
Comparison with Similar Compounds
Similar compounds to 1H-Imidazolium, 1-(carboxymethyl)-2-heptyl-4,5-dihydro-1-(2-hydroxyethyl)-, hydroxide, monosodium salt include other imidazolium-based ionic liquids and imidazole derivatives. These compounds share similar chemical structures and properties but may differ in their specific applications and reactivity. For example, 1H-Imidazolium, 1-(carboxymethyl)-2-dodecyl-4,5-dihydro-1-(2-hydroxyethyl)-, hydroxide, monosodium salt is another imidazolium-based compound with similar properties but different alkyl chain length, which can affect its solubility and reactivity .
Properties
CAS No. |
13039-35-5 |
|---|---|
Molecular Formula |
C14H27N2NaO4 |
Molecular Weight |
310.36 g/mol |
IUPAC Name |
sodium;2-[2-heptyl-1-(2-hydroxyethyl)-4,5-dihydroimidazol-1-ium-1-yl]acetate;hydroxide |
InChI |
InChI=1S/C14H26N2O3.Na.H2O/c1-2-3-4-5-6-7-13-15-8-9-16(13,10-11-17)12-14(18)19;;/h17H,2-12H2,1H3;;1H2/q;+1;/p-1 |
InChI Key |
RPMKFLHCEZQTGO-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCC1=NCC[N+]1(CCO)CC(=O)[O-].[OH-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-(Cyclopentylamino)-2-oxoethyl] 3-(dimethylamino)benzoate](/img/structure/B14172249.png)
![2-(3,5-dimethyl-1H-pyrazol-1-yl)-N'-[(1E)-1-(4-nitrophenyl)ethylidene]acetohydrazide](/img/structure/B14172257.png)

![1-Bromo-2-[(cyclopent-3-en-1-yl)methyl]-3,4-difluorobenzene](/img/structure/B14172268.png)
![(5E)-5-{3-ethoxy-4-[3-(3-methylphenoxy)propoxy]benzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B14172270.png)






![5-[2-(furan-3-yl)ethyl]-5,8-dihydroxy-1,4a,6-trimethyl-3,4,6,7,8,8a-hexahydro-2H-naphthalene-1-carboxylic acid](/img/structure/B14172296.png)
![(E)-3-phenyl-N-[(pyrazine-2-carbonylamino)carbamothioyl]prop-2-enamide](/img/structure/B14172302.png)

